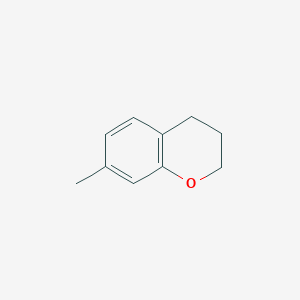

7-Methylchroman

Description

Historical Context of Chroman Chemistry

The journey into the chemistry of chromans is intrinsically linked to the exploration of natural products. Early investigations in the 20th century, particularly the structural elucidation of Vitamin E (α-tocopherol), brought the chroman ring system to the forefront of chemical inquiry. encyclopedia.pubnih.gov The identification of the chroman core within this essential micronutrient spurred further research into its synthesis and the properties of its derivatives. encyclopedia.pub

The development of synthetic methodologies for chroman-4-ones, a class of compounds where the chroman core is functionalized with a ketone group, marked a significant advancement in the field. researchgate.netijrpc.comrsc.org These early synthetic efforts paved the way for the creation of a diverse array of chroman-based structures, allowing for systematic studies of their chemical and biological properties. researchgate.netnih.gov Over the decades, the focus has expanded from naturally occurring chromans to the design and synthesis of novel derivatives with tailored functionalities, highlighting the evolution of chroman chemistry from isolation and identification to targeted synthesis and application. researchgate.net

Structural Features and Nomenclature of the 7-Methylchroman Scaffold

This compound is a heterocyclic organic compound. Its structure features a bicyclic system where a benzene (B151609) ring is fused to a six-membered dihydropyran ring. The nomenclature "this compound" specifies a methyl group (-CH₃) substituted at the 7th position of the chroman core. The systematic IUPAC name for this compound is 7-methyl-3,4-dihydro-2H-1-benzopyran. ijrpc.com

The presence of the methyl group at the C-7 position introduces specific electronic and steric properties that can influence the reactivity and biological interactions of molecules derived from this scaffold. The chroman ring itself is not planar, with the dihydropyran ring adopting a conformation that minimizes steric strain.

Below is a table summarizing key properties of this compound and a related derivative, This compound-4-one (B99835).

| Property | This compound | This compound-4-one |

| CAS Number | 3722-73-4 | 18385-69-8 |

| Molecular Formula | C₁₀H₁₂O | C₁₀H₁₀O₂ |

| Molecular Weight | 148.20 g/mol | 162.19 g/mol |

| IUPAC Name | 7-methyl-3,4-dihydro-2H-1-benzopyran | 7-methyl-2,3-dihydrochromen-4-one |

Overview of Research Trajectories for Chroman Systems

Research into chroman-based systems has followed a trajectory from the study of natural products to the development of a vast library of synthetic derivatives with a wide spectrum of applications. The chroman scaffold is recognized as a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is capable of binding to multiple biological targets. researchgate.netnih.govacs.org

This has led to extensive research into chroman derivatives for various therapeutic areas. For instance, derivatives of chroman have been investigated for their potential as:

Anticancer agents: Certain chromanone derivatives have shown cytotoxic activity against various cancer cell lines. researchgate.netnih.govdovepress.com

Neuroprotective agents: The chroman structure is a key component in compounds designed to combat neurodegenerative diseases. smolecule.com

Anti-inflammatory agents: The anti-inflammatory properties of chroman-based compounds have been a subject of study. nih.gov

Antimicrobial agents: Research has explored the potential of chroman derivatives in fighting microbial infections. acs.org

The versatility of the chroman scaffold allows for the introduction of various functional groups at different positions, enabling the fine-tuning of their biological activity and pharmacokinetic properties. This has made the chroman system a fertile ground for drug discovery and development. researchgate.netnih.govfigshare.com

Rationale for Focused Investigation on this compound Architectures

The focused investigation of this compound architectures stems from its role as a crucial synthetic intermediate for creating more complex and biologically active molecules. smolecule.comlookchem.com The strategic placement of the methyl group at the 7-position can significantly influence the pharmacological profile of the resulting compounds.

Research has shown that the substitution pattern on the aromatic ring of the chroman scaffold is a key determinant of biological activity. acs.org Specifically, the synthesis of this compound derivatives has been pursued to explore their potential as inhibitors of various enzymes and receptors. For example, derivatives of this compound have been synthesized and evaluated for their inhibitory activity against nuclear factor-kappaB (NF-κB), a protein complex that controls transcription of DNA, cytokine production and cell survival. researchgate.net

Furthermore, the 7-methyl substitution is a feature in various biologically active compounds, and its inclusion in synthetic analogs is often a deliberate design choice to mimic or enhance these activities. researchgate.net The use of this compound as a building block provides a reliable and efficient route to a range of derivatives, facilitating the exploration of structure-activity relationships and the development of new therapeutic agents. smolecule.comnih.gov

Structure

3D Structure

Properties

CAS No. |

3722-73-4 |

|---|---|

Molecular Formula |

C10H12O |

Molecular Weight |

148.2 g/mol |

IUPAC Name |

7-methyl-3,4-dihydro-2H-chromene |

InChI |

InChI=1S/C10H12O/c1-8-4-5-9-3-2-6-11-10(9)7-8/h4-5,7H,2-3,6H2,1H3 |

InChI Key |

IWFZIMHCRHOJDQ-UHFFFAOYSA-N |

SMILES |

CC1=CC2=C(CCCO2)C=C1 |

Canonical SMILES |

CC1=CC2=C(CCCO2)C=C1 |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 7 Methylchroman and Its Direct Structural Analogs

Classical and Contemporary Approaches to Chroman Ring Formation

The formation of the chroman ring system can be achieved through several classical and modern synthetic routes. These methods primarily involve the formation of the heterocyclic ring through cyclization, condensation, or reduction reactions.

Cyclization Reactions (e.g., Intramolecular C–O Bond Formation)

Intramolecular C–O bond formation is a cornerstone in the synthesis of chromans. This strategy typically involves the cyclization of a phenolic precursor bearing a suitable side chain that can undergo ring closure to form the pyran ring.

A common approach involves the intramolecular Mitsunobu reaction. For instance, 2-substituted chromans can be synthesized from readily available allylic alcohols and 2-iodophenols through a sequence of Heck coupling, reduction, and subsequent Mitsunobu cyclization. organic-chemistry.org Another powerful method is the palladium-catalyzed intramolecular oxidative coupling of an α-methyl-β-arenoxypropanoic acid, which activates a β-C(sp³)–H bond and an ortho-C(sp²)–H bond on the aromatic ring to form the chromane-3-carboxylic acid derivative. chemrxiv.org

Copper-catalyzed intramolecular C–O bond formation has also been effectively employed. This method is particularly useful for the synthesis of neoflavans, which are 4-aryl-substituted chromans. rsc.orgrsc.org The process involves the cyclization of precursor alcohols derived from the Friedel-Crafts Michael addition of electron-rich aromatic systems to cinnamate (B1238496) esters. rsc.orgrsc.org Furthermore, palladium-catalyzed intramolecular aryloxycarbonylation of 3-iodochromone derivatives provides a route to chroman-2,4-diones. acs.org

Radical cyclizations offer another modern and efficient pathway. Photoredox iron-catalyzed decarboxylative radical cyclization of o-(allyloxy)arylaldehydes with alkyl carboxylates has been developed for the synthesis of 3-substituted chroman-4-ones. acs.orgresearchgate.net This method proceeds under mild, visible-light-induced conditions at room temperature. acs.org

Condensation Reactions in Chromanogenesis

Condensation reactions are fundamental to the synthesis of chroman and chromone (B188151) precursors, which can subsequently be converted to the desired saturated chroman ring.

The Pechmann condensation, a classic method for coumarin (B35378) synthesis, involves the reaction of a phenol (B47542) with a β-ketoester under acidic conditions. echemcom.comsathyabama.ac.in While this primarily yields chromen-2-ones (coumarins), these can be further elaborated to chromans. The Knoevenagel condensation of salicylaldehydes with active methylene (B1212753) compounds is another versatile route to 3-substituted chromen-2-ones. echemcom.com These reactions can be promoted by various catalysts, including solid acids and ionic liquids, and can be accelerated by microwave or ultrasonic irradiation. echemcom.com

Domino Knoevenagel-cyclization reactions of 2H-chromene derivatives carrying an o-formylaryl side-chain have been developed to produce complex condensed heterocycles. bohrium.com These reactions can proceed through various mechanisms, including intramolecular hetero-Diels-Alder reactions and polar [2+2] cycloadditions. bohrium.com

A one-pot synthesis of 2-amino-3-cyano-4H-chromene derivatives involves the condensation of a phenol, an aldehyde, and malononitrile (B47326) in the presence of an organic base. derpharmachemica.com These chromene derivatives can serve as precursors for chromans.

Reduction Strategies for Chroman Ring Saturation

The reduction of unsaturated chromene or chromanone systems is a direct and widely used method for obtaining the saturated chroman ring.

Chroman-4-ones can be reduced to the corresponding chroman-4-ols, which can then be dehydrated to yield chromenes. uclan.ac.uk Subsequent reduction of the chromene double bond affords the chroman. Metal hydride reduction of 3-bromochroman-4-ones has also been reported. uclan.ac.uk

The reduction of 3-nitro-2H-chromenes with sodium borohydride (B1222165) is an effective method for the synthesis of 3-nitrochromans. rsc.org This highlights the utility of reducing pre-functionalized chromene systems to access substituted chromans. A convergent three-step method for 2-substituted chromans involves a reduction step following a Heck coupling reaction. organic-chemistry.org

Stereoselective and Asymmetric Synthesis of 7-Methylchroman Systems

The development of stereoselective and asymmetric methods for the synthesis of chromans is of paramount importance, as many biologically active chroman derivatives are chiral.

Chiral Catalyst Systems in Chroman Synthesis

A variety of chiral catalyst systems have been successfully applied to the asymmetric synthesis of chromans, enabling high levels of enantioselectivity.

Transition metal catalysis is a powerful tool in this domain. chemrxiv.org Nickel-catalyzed asymmetric reductive cyclization of aryl chained alkynones using a P-chiral monophosphine ligand (R)-AntPhos has been reported for the synthesis of chiral chromans with excellent enantioselectivities. chemrxiv.org Copper-catalyzed asymmetric C–O coupling reactions have been used for the desymmetrization of 1,3-diols to afford chiral chromans. rsc.org Palladium-catalyzed enantioselective intramolecular allylic C–H oxidation, employing a chiral phosphoramidite (B1245037) ligand, provides access to optically active chromans. acs.org

Organocatalysis has also emerged as a prominent strategy. Chiral phosphoric acids and cinchona alkaloids are commonly used small molecule catalysts. chemrxiv.org For example, a squaramide-catalyzed domino oxa-Michael-nitro-Michael reaction of 2-hydroxynitrostyrenes with trans-β-nitroolefins produces polysubstituted chiral chromans with excellent enantioselectivities and diastereoselectivities. nih.govresearchgate.net Chiral biphenols can catalyze the multicomponent condensation of phenols, aldehydes, and boronates to yield chiral 2,4-diaryl chroman products. nih.gov

Enantioselective Approaches and Control of Stereocenters

Controlling the stereochemistry at the newly formed chiral centers is a key challenge in asymmetric chroman synthesis.

An organocatalytic oxa-Michael-nitro-Michael domino reaction allows for the construction of chiral chromans with three contiguous stereogenic centers with high diastereo- and enantioselectivity. nih.gov The reaction of 2-hydroxynitrostyrenes with trans-β-nitroolefins, catalyzed by a quinine-derived squaramide, has been shown to be highly effective. nih.gov

The enantioselective synthesis of chiral chromans bearing an all-carbon quaternary stereocenter at the C2 position has been achieved through copper-catalyzed intramolecular C–O coupling reactions. rsc.org Furthermore, rhodium-catalyzed asymmetric transfer hydrogenation of (E)-3-benzylidene-chromanones can provide enantiomerically enriched cis-3-benzyl-chromanols. organic-chemistry.org

Data Tables

Table 1: Catalysts in Stereoselective Chroman Synthesis

| Catalyst Type | Specific Catalyst/Ligand Example | Reaction Type | Product Type | Reference |

| Transition Metal | Nickel / (R)-AntPhos | Asymmetric Reductive Cyclization | Chiral Chromans | chemrxiv.org |

| Transition Metal | Copper / Chiral Ligand | Asymmetric C-O Coupling | Chiral Chromans | rsc.org |

| Transition Metal | Palladium / Chiral Phosphoramidite | Enantioselective C-H Oxidation | Optically Active Chromans | acs.org |

| Organocatalyst | Quinine-derived Squaramide | Oxa-Michael-nitro-Michael Domino | Polysubstituted Chiral Chromans | nih.govresearchgate.net |

| Organocatalyst | Chiral Biphenol | Multicomponent Condensation | Chiral 2,4-Diaryl Chromans | nih.gov |

| Organocatalyst | Bifunctional Aminoboronic Acid | Intramolecular Oxa-Michael | Chiral Chromans | organic-chemistry.org |

Table 2: Synthetic Methods for Chroman Ring Formation

| Method | Description | Key Reagents/Conditions | Product Type | Reference |

| Intramolecular Mitsunobu Reaction | Cyclization of a phenolic precursor with a side chain alcohol. | DEAD, PPh3 | Chromans | organic-chemistry.org |

| Palladium-catalyzed Oxidative Coupling | Intramolecular coupling of C(sp³)-H and C(sp²)-H bonds. | Pd(OAc)2 | Chromane-3-carboxylic acids | chemrxiv.org |

| Copper-catalyzed C-O Bond Formation | Intramolecular cyclization of precursor alcohols. | CuI, 2,2-bipyridyl, KOtBu | Neoflavans | rsc.orgrsc.org |

| Photoredox Radical Cyclization | Decarboxylative radical cyclization of o-(allyloxy)arylaldehydes. | FeCl3, visible light | 3-Substituted Chroman-4-ones | acs.org |

| Pechmann Condensation | Condensation of a phenol and a β-ketoester. | Acid catalyst | Chromen-2-ones (Coumarins) | echemcom.comsathyabama.ac.in |

| Knoevenagel Condensation | Condensation of a salicylaldehyde (B1680747) and an active methylene compound. | Base catalyst | 3-Substituted Chromen-2-ones | echemcom.com |

| Reduction of Chromenes/Chromanones | Saturation of the pyran ring. | NaBH4, Metal hydrides | Chromans | uclan.ac.ukrsc.org |

Diastereoselective Synthetic Pathways

The stereoselective synthesis of chromanes is crucial for accessing specific biologically active isomers. Various strategies have been developed to control the diastereoselectivity of these reactions.

One notable approach involves an organocatalytic domino Michael/hemiacetalization reaction. This method has been successfully employed for the synthesis of functionalized chroman-2-ones and chromanes with high diastereoselectivity. nih.gov For instance, the reaction of aliphatic aldehydes with (E)-2-(2-nitrovinyl)phenols, catalyzed by modularly designed organocatalysts, can yield products with diastereomeric ratios (dr) of up to 99:1. nih.gov Similarly, a one-pot thiourea-catalyzed domino Michael–hemiacetalization and dehydration sequence starting from 2-(nitrovinyl)phenols and cyclic dicarbonyl nucleophiles has been reported to produce polyfunctionalized chroman derivatives with excellent diastereoselectivities (88–99% de). thieme-connect.com

Another powerful strategy is the oxa-Michael–Michael cascade reaction. Using a bifunctional thiourea (B124793) organocatalyst, this reaction between (E)-3-(2-hydroxyphenyl)-1-phenylprop-2-en-1-one and trans-β-nitrostyrene affords highly substituted chiral chromans with good diastereoselectivities (up to 5:1 dr). acs.org Furthermore, a sequential oxa-Michael–Michael reaction sequence has been utilized for the synthesis of trans-disubstituted chromans, achieving diastereomeric ratios ranging from 94:6 to 97:3. thieme-connect.com

Intramolecular Michael-type cyclization of unsaturated ester-tethered α-nitro aryl ketones provides another efficient route to 3-nitro substituted 4-chromanones with high diastereoselectivity. researchgate.net The use of a catalytic amount of potassium tert-butoxide is critical for achieving this high level of diastereocontrol. researchgate.net Additionally, a palladium(0)-catalyzed intramolecular Mizoroki–Heck annulation of cyclopentenyl-tethered 2-bromo-N-methylanilines has been developed for the synthesis of N-methylspiroindolines with excellent diastereoselectivity (>98%). diva-portal.org

The following table summarizes key findings in the diastereoselective synthesis of chroman analogs:

| Reaction Type | Reactants | Catalyst | Diastereoselectivity | Reference |

| Domino Michael/Hemiacetalization | Aliphatic aldehydes, (E)-2-(2-nitrovinyl)phenols | Modularly Designed Organocatalysts | up to 99:1 dr | nih.gov |

| Domino Michael–Hemiacetalization/Dehydration | 2-(nitrovinyl)phenols, cyclic dicarbonyls | Thiourea | 88–99% de | thieme-connect.com |

| Oxa-Michael–Michael Cascade | (E)-3-(2-hydroxyphenyl)-1-phenylprop-2-en-1-one, trans-β-nitrostyrene | Bifunctional Thiourea | up to 5:1 dr | acs.org |

| Sequential Oxa-Michael–Michael | Phenol derivatives, α,β-unsaturated ketones | Pyrrolidine-containing organocatalysts | 94:6 to 97:3 dr | thieme-connect.com |

| Intramolecular Michael-type Cyclization | Unsaturated ester-tethered α-nitro aryl ketones | Potassium tert-butoxide | High | researchgate.net |

| Intramolecular Mizoroki–Heck Annulation | Cyclopentenyl-tethered 2-bromo-N-methylanilines | Pd(t-Bu3P)2 | >98% | diva-portal.org |

Modern Catalytic Methods in this compound Synthesis

Modern catalytic methods have revolutionized the synthesis of chroman derivatives, offering milder reaction conditions, higher efficiency, and greater selectivity. These methods often employ transition metal catalysts or organocatalysts.

Palladium catalysis is a cornerstone of modern organic synthesis, and it has been extensively applied to the construction of chroman rings. nih.govsigmaaldrich.com Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Sonogashira reactions, are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. nih.govsigmaaldrich.com For instance, the synthesis of coumarins, which can be precursors to chromans, has been achieved through palladium-catalyzed reactions of phenols with various acrylates. mdpi.com The intramolecular Mizoroki-Heck reaction, catalyzed by palladium(0) complexes, has proven effective in the diastereoselective synthesis of spiroindolines, which share structural similarities with certain chroman analogs. diva-portal.org

A notable application of palladium catalysis is the synthesis of C-3, C-4, and C-7-substituted coumarins through a dehydrogenation-oxidative Heck-cyclization sequence. mdpi.com Furthermore, palladium(II) acetate (B1210297) has been used to catalyze the synthesis of spiroheterocyclic skeletons, demonstrating the versatility of palladium in constructing complex molecular architectures. acs.org

Copper-catalyzed reactions have emerged as a cost-effective and environmentally benign alternative to palladium-catalyzed transformations. nih.gov Copper catalysts are effective in a variety of reactions, including cross-coupling and cyclization reactions. rsc.orgnih.gov For example, a cooperative catalytic system of CuCl and Cu(OTf)₂ can effectively catalyze multi-component coupling reactions to produce various amine derivatives. nih.govmdpi.com

In the context of chroman synthesis, copper catalysts have been utilized for the synthesis of furo[3,2-c]coumarins. encyclopedia.pub For instance, the reaction of ketoxime carboxylates with 4-hydroxycoumarins in the presence of a copper catalyst yields these fused heterocyclic systems. encyclopedia.pub Copper(II) chloride has been shown to play a dual role as both a cyclization promoter and an oxidant in the synthesis of furo[3,2-c]coumarins from 3-(alk-1-ynyl)-4H-chromen-4-ones. encyclopedia.pub

Organocatalysis has become a powerful tool for the asymmetric synthesis of chiral molecules, including chroman derivatives. rsc.org This approach avoids the use of often toxic and expensive metal catalysts. Bifunctional organocatalysts, such as those based on cinchona alkaloids and thiourea, have been particularly successful in promoting enantioselective reactions. acs.orgrsc.org

The asymmetric synthesis of chromans can be achieved via an intramolecular oxy-Michael addition reaction catalyzed by cinchona-alkaloid-urea-based bifunctional organocatalysts. rsc.org This method provides access to various optically active 2-substituted chromans in high yields. rsc.org Furthermore, organocatalytic domino reactions, such as the Michael/hemiacetalization sequence, have been developed for the highly enantio- and diastereoselective synthesis of functionalized chroman-2-ones and chromanes. nih.gov A bifunctional thiourea organocatalyst has also been employed in an oxa-Michael–Michael cascade reaction to produce highly substituted chiral chromans with excellent enantioselectivities (up to >99% ee) and good yields. acs.org

Microwave-assisted organic synthesis has gained significant attention due to its ability to dramatically reduce reaction times, increase product yields, and enhance reaction selectivity. nih.govresearchgate.net The Milestone synthWAVE, for example, is a microwave reactor designed for the safe and reproducible scale-up of microwave-enhanced chemical reactions, capable of reaching high temperatures and pressures.

In the synthesis of chroman-related structures, microwave irradiation has been successfully applied to the Pechmann condensation for the synthesis of coumarin derivatives using FeF₃ as a catalyst under solvent-free conditions. nih.govresearchgate.net This method offers high yields, short reaction times, and easy product isolation. nih.govresearchgate.net Microwave-assisted protocols have also been developed for the synthesis of various heterocyclic compounds, including those with a chromene core. dntb.gov.uaresearchgate.net

Organocatalysis in Chroman Synthesis

Mechanistic Investigations of this compound Synthetic Pathways

Understanding the reaction mechanisms underlying the synthesis of this compound and its analogs is crucial for optimizing existing methods and developing new, more efficient synthetic strategies. numberanalytics.com Mechanistic studies often involve a combination of experimental techniques, such as kinetic studies and spectroscopic analysis, and theoretical approaches, like density functional theory (DFT) calculations. numberanalytics.comfrontiersin.org

For instance, in the context of organocatalytic reactions, mechanistic investigations can elucidate the role of the catalyst in activating the substrates and controlling the stereochemical outcome. In the thiourea-catalyzed domino Michael–hemiacetalization reaction, it is proposed that the thiourea moiety activates the electrophile while the amine group activates the nucleophile, leading to a highly organized transition state. thieme-connect.com

Theoretical investigations, such as DFT calculations, can provide valuable insights into the reaction pathways, intermediates, and transition states. frontiersin.org For example, in the study of β-carboline formation, DFT calculations were used to assess the feasibility of different proposed pathways. frontiersin.org Similarly, mechanistic investigations of enzyme-catalyzed reactions, such as those involving β-himachalene synthase, utilize isotopically labeled precursors and computational modeling to detail the catalytic cycle. beilstein-journals.org A comprehensive quantum chemical study was performed to understand the mechanism of heme carbene N–H insertions, which is relevant to certain C-H functionalization reactions. rsc.org

Elucidation of Reaction Intermediates

The formation of the chroman ring system often proceeds through various reactive intermediates, the nature of which dictates the reaction pathway and product distribution. slideshare.net Understanding these intermediates is key to controlling the synthesis.

In the synthesis of chroman derivatives, carbocations, carbanions, and radical species are common intermediates. slideshare.netsinica.edu.tw For instance, in Friedel-Crafts type cyclizations of O-allyl and homoallyl phenols to form chromans, a carbocation intermediate is generated, which then undergoes intramolecular electrophilic attack on the aromatic ring. nih.govsinica.edu.tw The stability of this carbocation, influenced by substituent effects, plays a critical role in the reaction's feasibility and regioselectivity. slideshare.net

Another important class of intermediates are thiiranium ions, which are formed in catalytic, enantioselective carbosulfenylation reactions to produce 3,4-disubstituted chromans. nih.gov These three-membered ring intermediates are generated through the activation of an electrophilic sulfenylating agent by a Lewis base catalyst. The subsequent nucleophilic attack by the phenolic oxygen leads to the formation of the chroman ring. Computational studies have been employed to investigate the stability and reactivity of these thiiranium ion intermediates. nih.gov

The Wolff rearrangement, a reaction that converts an α-diazoketone into a ketene, can also be utilized in the synthesis of chroman derivatives, proceeding through a carbene intermediate. sinica.edu.tw Similarly, nitrenes, the nitrogen analogs of carbenes, can be generated from azides and undergo rearrangements to form imines, which can be precursors to nitrogen-containing chroman analogs. sinica.edu.tw

| Intermediate Type | Formation Method | Role in Synthesis | Key Influencing Factors |

|---|---|---|---|

| Carbocation | Friedel-Crafts alkylation, Protonation of alkenes | Intramolecular cyclization | Substituent effects, Lewis acid strength |

| Thiiranium ion | Lewis base activation of sulfenylating agent | Enantioselective carbosulfenylation | Catalyst structure, Alkene substituents |

| Carbene | Wolff rearrangement of α-diazoketones | Ring contraction/expansion | Photochemical or thermal conditions |

| Nitrene | Thermolysis or photolysis of azides | Formation of nitrogen-containing heterocycles | Substituent migration aptitude |

Transition State Analysis in Cyclization Processes

The stereochemical outcome and efficiency of cyclization reactions to form chromans are governed by the energetics of the transition states involved. e3s-conferences.org Computational chemistry, particularly Density Functional Theory (DFT), has become an invaluable tool for analyzing these transition states. e3s-conferences.orgchinesechemsoc.org

In the context of chroman synthesis, transition state modeling helps to elucidate the mechanism of cyclization and predict the selectivity of the reaction. e3s-conferences.org For example, in the cyclization of an alkene, both 5-exo and 6-endo pathways might be possible. Transition state calculations can determine the relative energy barriers for these competing pathways, thereby predicting the major product. nih.gov Steric interactions within the transition state structure can significantly influence this selectivity. e3s-conferences.org

For enantioselective reactions, the analysis of transition states involving a chiral catalyst is crucial. In the kinetic resolution of racemic chroman-2-ones via asymmetric hydrogenation, DFT studies have been used to understand the enantioselective recognition of the substrate by the catalyst. chinesechemsoc.org By comparing the energies of the different transition states leading to the (R)- and (S)-products, the preference for one enantiomer can be explained. chinesechemsoc.org These calculations often reveal subtle non-covalent interactions, such as π–π stacking or hydrogen bonding, between the substrate and the catalyst that are responsible for the observed selectivity. nih.gov

The conformation of the transition state, whether it adopts a chair-like or boat-like geometry, can also impact the reaction outcome. e3s-conferences.org For instance, in certain TBAF-mediated cyclizations to form tetrahydropyrans (a related heterocyclic system), boat-like transition states were found to be lower in energy than chair-like ones, leading to the preferential formation of the corresponding product. e3s-conferences.org

| Reaction Type | Computational Method | Key Findings from Transition State Analysis | Impact on Synthesis |

|---|---|---|---|

| Intramolecular Cyclization | DFT | Determination of favored cyclization pathway (e.g., 5-exo vs. 6-endo). nih.gov | Prediction of product regioselectivity. |

| Asymmetric Hydrogenation | DFT | Identification of lower energy transition state for one enantiomer. chinesechemsoc.org | Rationalization of enantioselectivity. |

| TBAF-mediated Cyclization | DFT | Lower energy of boat-like vs. chair-like transition states. e3s-conferences.org | Explanation of diastereoselectivity. |

| Sulfenofunctionalization | DFT, NBO analysis | Role of steric and electronic interactions in enantioselectivity. nih.gov | Design of more selective catalysts. |

Role of Specific Reagents and Catalysts in Reaction Outcomes

The choice of reagents and catalysts is paramount in directing the outcome of a chemical reaction, influencing yield, selectivity, and reaction conditions. solubilityofthings.com In the synthesis of this compound and its analogs, a wide array of reagents and catalysts are employed to achieve specific transformations.

Catalysts are substances that increase the rate of a reaction without being consumed themselves. solubilityofthings.com They can be broadly classified as homogeneous or heterogeneous. acsgcipr.org In chroman synthesis, both types find application. For instance, Lewis acids like aluminum chloride (AlCl₃) are common homogeneous catalysts in Friedel-Crafts reactions. researchgate.net Heterogeneous catalysts, such as polyvinylpyrrolidone-supported phosphotungstic acid (PVP–HPW), have been developed for the Pechmann reaction to synthesize coumarins, which can be precursors to chromans. researchgate.net These supported catalysts offer the advantage of easy separation and recycling. researchgate.net

Organocatalysis, which utilizes small organic molecules as catalysts, has emerged as a powerful tool in asymmetric synthesis. Proline and its derivatives are well-known organocatalysts for asymmetric aldol (B89426) reactions, which can be applied to the synthesis of chiral chroman building blocks. wikipedia.org

Reagents are consumed during the reaction to effect a chemical change. solubilityofthings.com In the synthesis of chroman derivatives, reagents are chosen to perform specific functions such as oxidation, reduction, or the introduction of particular functional groups. For example, N-bromosuccinimide (NBS) is a reagent used for the specific bromination of chroman precursors. The choice of solvent can also significantly impact the reaction outcome. chinesechemsoc.org

Sophisticated Spectroscopic and Advanced Analytical Characterization of 7 Methylchroman Systems

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the unambiguous structural determination of 7-methylchroman systems. It provides detailed information about the chemical environment of individual protons and carbon atoms within the molecule.

Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy) and HETCOR (Heteronuclear Correlation), are instrumental in deciphering the complex spin systems present in this compound derivatives. libretexts.orgblogspot.com A ¹H-¹H COSY spectrum reveals proton-proton couplings, establishing connectivity between adjacent protons. libretexts.orglibretexts.org For instance, cross-peaks in a COSY spectrum can confirm the coupling between protons on the chroman ring. libretexts.orgukzn.ac.za

HETCOR, specifically ¹H-¹³C HETCOR, correlates carbon signals with those of directly attached protons, which is invaluable for assigning carbon resonances. libretexts.orgblogspot.com More advanced techniques like HMBC (Heteronuclear Multiple Bond Correlation) can reveal longer-range couplings (2-3 bonds), providing crucial information for assembling the complete molecular framework, especially in complex substituted this compound systems. nih.gov ROESY (Rotating-frame Overhauser Effect Spectroscopy) and NOESY (Nuclear Overhauser Effect Spectroscopy) are powerful 2D NMR methods for determining through-space proximity of nuclei, which is essential for stereochemical assignments. nih.govwordpress.com

The ¹H NMR spectrum of this compound displays characteristic signals for the aromatic protons, the methyl group protons, and the protons of the dihydropyran ring. The chemical shifts (δ) of these protons are influenced by their local electronic environment. msu.edu For example, the aromatic protons typically resonate in the downfield region, while the methyl protons appear as a singlet in the upfield region. The protons on the chiral center and adjacent carbons often exhibit complex splitting patterns due to diastereotopicity. core.ac.uk

The ¹³C NMR spectrum provides complementary information, with each unique carbon atom giving rise to a distinct signal. libretexts.org The chemical shifts of the carbon atoms are sensitive to their hybridization and the electronegativity of attached atoms. For instance, the carbonyl carbon in This compound-4-one (B99835) derivatives resonates at a significantly downfield chemical shift. rsc.org The interpretation of both ¹H and ¹³C NMR spectra is often aided by computational methods and comparison with data from known related structures. libretexts.orgmdpi.com

Below is a representative table of ¹H and ¹³C NMR chemical shifts for a this compound derivative.

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| Aromatic CH | 7.0-7.8 | 115-160 |

| Methylene (B1212753) (CH₂) | 2.5-4.5 | 20-70 |

| Methine (CH) | 3.5-5.0 | 30-80 |

| Methyl (CH₃) | 2.0-2.5 | 15-25 |

Note: The chemical shift ranges are approximate and can vary depending on the specific substitution pattern and the solvent used. carlroth.com

For chiral this compound derivatives, determining the relative and absolute stereochemistry is crucial. NMR techniques, particularly NOE (Nuclear Overhauser Effect) experiments, are pivotal in this regard. wordpress.com By irradiating a specific proton and observing which other protons show an enhanced signal, through-space proximities can be established, providing insights into the relative configuration of stereocenters. wordpress.com For complex diastereomers, diagnostic ¹H and ¹³C NMR chemical shifts can help distinguish between different stereoisomers. nih.gov In some cases, the formation of diastereomeric derivatives with a chiral auxiliary can facilitate the determination of absolute configuration by NMR.

Advanced Proton and Carbon-13 NMR Interpretations

High-Resolution Mass Spectrometry (HRMS) for Precise Mass Determination

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for determining the precise molecular weight of this compound and its derivatives. rsc.org Unlike low-resolution mass spectrometry, HRMS provides mass measurements with high accuracy, typically to within a few parts per million (ppm). This precision allows for the unambiguous determination of the elemental composition of a molecule, as it can distinguish between compounds with the same nominal mass but different chemical formulas. rsc.orgrsc.org Techniques like Electrospray Ionization (ESI) are commonly used to generate ions for HRMS analysis. rsc.orgrsc.org

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group and Electronic Structure Analysis

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy provide valuable information about the functional groups and electronic structure of this compound systems.

IR spectroscopy is used to identify the presence of specific functional groups based on their characteristic vibrational frequencies. For example, the IR spectrum of a this compound-4-one derivative would show a strong absorption band corresponding to the carbonyl (C=O) stretching vibration. Other characteristic peaks would indicate the presence of C-H bonds in the aromatic and aliphatic regions, as well as C-O ether linkages.

UV-Vis spectroscopy provides insights into the electronic transitions within the molecule. The chroman moiety, containing a benzene (B151609) ring fused to a dihydropyran ring, gives rise to characteristic absorption bands in the UV region. The position and intensity of these bands can be influenced by the substitution pattern on the aromatic ring and the presence of other chromophores. This technique is particularly useful for studying the electronic structure and conjugation within the molecule. najah.edu

X-ray Crystallography for Solid-State Structural Conformation

X-ray crystallography provides the most definitive three-dimensional structural information for crystalline this compound derivatives. researchgate.netansfoundation.org By analyzing the diffraction pattern of X-rays passing through a single crystal, the precise arrangement of atoms in the crystal lattice can be determined, including bond lengths, bond angles, and torsional angles. researchgate.net This technique is invaluable for unambiguously confirming the molecular structure, determining the relative and absolute stereochemistry of chiral centers, and understanding intermolecular interactions in the solid state. researchgate.netansfoundation.orgiucr.orgresearchgate.net For instance, the crystal structure of a this compound derivative would reveal the conformation of the dihydropyran ring (e.g., half-chair) and the planarity of the aromatic ring. iucr.org

Chromatographic Techniques for Purity Assessment and Isolation

Chromatography is an indispensable tool for the separation, identification, and purification of chemical compounds. libretexts.org For chroman derivatives, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are particularly powerful.

High-Performance Liquid Chromatography (HPLC) is a premier technique for separating, identifying, and quantifying components within a mixture. moravek.com It is widely employed for assessing the purity of chroman derivatives and for the isolation of specific compounds from complex sample matrices. torontech.com The principle of HPLC relies on pumping a solvent mixture (the mobile phase) at high pressure through a column packed with an adsorbent material (the stationary phase). moravek.com The separation is achieved because different components in the sample interact differently with the stationary phase, causing them to elute from the column at different times, known as retention times. moravek.com

In the analysis of chroman derivatives, reversed-phase chromatography is common, where the stationary phase is non-polar and the mobile phase is a polar solvent mixture. nih.gov However, normal-phase HPLC, which uses a polar stationary phase (like silica) and a non-polar mobile phase, is also effective for separating analytes soluble in non-polar solvents. libretexts.org For instance, the enantiomeric purity of certain chroman derivatives has been determined using a Chiralpak AS column with a mobile phase consisting of isopropyl alcohol and hexane. tandfonline.com Detection is often performed using a UV-Vis or a Diode-Array Detector (DAD), which measures the absorbance of light by the eluting components. torontech.commeasurlabs.com The resulting chromatogram displays peaks corresponding to each separated component, allowing for both qualitative and quantitative analysis. moravek.com

Table 1: Examples of HPLC Conditions for Analysis of Chroman Derivatives

| Compound Type | Column | Mobile Phase | Detection | Reference |

|---|---|---|---|---|

| Sulfonamide Chroman Derivatives | Chiralpak AS (4.6 x 250 mm) | 20.5% Isopropyl Alcohol / 79.5% Hexane | UV at 298 nm | google.com |

| 2-Phenyl-Chroman Derivatives | Not specified | Combination of isocratic and gradient elution | UV-Vis / Diffuse Infrared Reflectance | nih.gov |

| Menaquinone-7 (a chroman derivative) | C30 Reversed Phase | Not specified | UV Detection | nih.gov |

| 6-hydroxy-2,2,5,7,8-pentamethylchroman | Not specified | Not specified | Not specified | nih.gov |

Gas Chromatography-Mass Spectrometry (GC-MS) is a robust analytical method that combines the separation power of gas chromatography with the detection capabilities of mass spectrometry to identify different substances within a test sample. mdpi.com It is particularly well-suited for the analysis of volatile and semi-volatile compounds. alwsci.com The process begins with the GC, where a sample is vaporized and separated into its various components as it travels through a capillary column propelled by an inert carrier gas. mdpi.com

Upon exiting the GC column, the separated components enter the mass spectrometer, where they are ionized and fragmented. mdpi.com The resulting mass spectrum provides a unique fragmentation pattern, or "fingerprint," for each molecule, allowing for structural elucidation and identification by comparing the spectrum to library databases. mdpi.com

While many chroman derivatives may not be sufficiently volatile for direct GC-MS analysis, they can be chemically modified through derivatization to increase their volatility. nist.gov Common derivatization techniques include methylation or silylation, which convert polar functional groups into less polar, more volatile ethers or esters. alwsci.comnist.gov For example, the analysis of methylated aminosugars as their volatile amino alditol acetates has been successfully performed using GC-MS. nih.gov This approach is invaluable for identifying trace impurities, characterizing reaction byproducts, and confirming the structure of synthesized chroman derivatives. nih.govajol.info

Table 2: GC-MS Analysis Parameters for Volatile Derivatives

| Parameter | Typical Setting | Purpose | Reference(s) |

|---|---|---|---|

| Sample Preparation | Derivatization (e.g., methylation, silylation) | To increase the volatility of non-volatile compounds. | alwsci.comnist.gov |

| Injection Mode | Split/Splitless | Controls the amount of sample entering the column. | ajol.info |

| Carrier Gas | Helium or Nitrogen | Inert gas to carry the sample through the column. | ajol.infomdpi.com |

| Column | Capillary column (e.g., TG-5, DB-624) | Separates components based on boiling point and polarity. | ajol.infomdpi.com |

| Oven Program | Temperature gradient (e.g., 60°C to 220°C) | Controls the separation by ramping the temperature. | ajol.info |

| Ionization Mode | Electron Ionization (EI) | Fragments molecules for mass analysis. | nih.gov |

| Detector | Mass Spectrometer | Identifies and quantifies compounds by mass-to-charge ratio. | mdpi.com |

High-Performance Liquid Chromatography (HPLC)

Thermal Analysis Coupled with Spectroscopic Techniques

Thermal analysis comprises a group of techniques that measure a physical property of a substance as a function of temperature while the substance is subjected to a controlled temperature program. scielo.org.co Techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are crucial for characterizing the thermal stability and phase behavior of materials like this compound. x-mol.netlibretexts.org

Thermogravimetric analysis (TGA) measures changes in the mass of a sample as a function of increasing temperature. libretexts.org This is useful for determining the decomposition temperature of a compound. For the parent chroman structure, pyrolysis studies show that thermal decomposition begins with a retro-Diels–Alder reaction, yielding ortho-quinone methide and ethene. aimspress.comaimspress.com This primary decomposition pathway provides a foundational model for understanding the thermal breakdown of substituted chromans. aimspress.comaimspress.com For a related compound, 5-methylchroman-4-amine (B11921265), TGA revealed a decomposition onset at 190°C. vulcanchem.com

Differential Scanning Calorimetry (DSC) measures the difference in heat flow between a sample and a reference as a function of temperature. libretexts.org DSC can detect endothermic and exothermic transitions like melting, crystallization, and glass transitions. scielo.org.co Studies on various chroman derivatives have used DSC to characterize their mesomorphic (liquid crystal) behavior and to study their interactions within lipid membranes by observing shifts in phase transition temperatures. researchgate.nettandfonline.com For instance, DSC analysis of a chitosan-chromone derivative showed a broad exothermic peak at 285°C, corresponding to its thermal decomposition. researchgate.net Coupling these thermal techniques with spectroscopy (e.g., TGA-FTIR) allows for the identification of gaseous products evolved during decomposition, providing deeper insight into the degradation mechanisms. unibo.it

Table 3: Summary of Thermal Analysis Findings for Chroman and Derivatives

| Technique | Compound Studied | Key Findings | Reference(s) |

|---|---|---|---|

| Pyrolysis-GC-MS | Chroman (parent compound) | Decomposition proceeds via a retro-Diels–Alder reaction to form ortho-quinone methide and ethene. | aimspress.comaimspress.com |

| Thermogravimetric Analysis (TGA) | 5-Methylchroman-4-amine | Onset of thermal decomposition observed at 190°C. | vulcanchem.com |

| Differential Scanning Calorimetry (DSC) | Chroman-6 and its palmitoyl (B13399708) ester | Modified the temperature and cooperativity of the gel-to-liquid crystal transition in DPPC vesicles. | researchgate.net |

| Differential Scanning Calorimetry (DSC) | Chitosan-chromone derivative | Showed an exothermic peak at 285°C, indicating thermal decomposition. | researchgate.net |

| Differential Scanning Calorimetry (DSC) | 3-(4-n-alkyloxyarylaminomethylene)chroman-2,4-diones | Characterized enantiotropic phase transitions, identifying nematic and smectic C phases. | tandfonline.com |

Derivatization Strategies and Functionalization of the 7 Methylchroman Scaffold

Substitution Reactions on the Aromatic Ring System

The aromatic portion of the 7-methylchroman scaffold is amenable to various substitution reactions, allowing for the introduction of a wide range of functional groups that can modulate the molecule's electronic and steric properties.

Electrophilic Aromatic Substitutions

Electrophilic aromatic substitution (SEAr) is a fundamental reaction class for modifying aromatic rings. libretexts.org In this reaction, an electrophile attacks the electron-rich benzene (B151609) ring, leading to the substitution of a hydrogen atom. libretexts.orguomustansiriyah.edu.iq The reactivity and regioselectivity of these substitutions on the this compound ring are influenced by the existing substituents. The methyl group at the 7-position is an activating group, generally directing incoming electrophiles to the ortho and para positions. libretexts.org

Common electrophilic aromatic substitution reactions include:

Halogenation: The introduction of halogen atoms (e.g., bromine, chlorine) onto the aromatic ring can be achieved using appropriate halogenating agents, often in the presence of a Lewis acid catalyst. savemyexams.com For instance, bromination at the 7-position of derivatives like 5-methylchroman-4-amine (B11921265) occurs regioselectively under radical conditions, highlighting the ring's electron-rich character. vulcanchem.com

Nitration: The reaction with a mixture of concentrated nitric and sulfuric acids introduces a nitro group (NO2) onto the aromatic ring. savemyexams.com

Acylation (Friedel-Crafts): This reaction involves the introduction of an acyl group (R-C=O) using an acyl chloride or anhydride (B1165640) with a Lewis acid catalyst like aluminum chloride (AlCl₃). savemyexams.comrsc.org

The mechanism of electrophilic aromatic substitution typically proceeds through a two-step process involving the formation of a resonance-stabilized carbocation intermediate, known as an arenium ion or sigma complex, followed by deprotonation to restore aromaticity. uomustansiriyah.edu.iq

Metal-Mediated Cross-Coupling Reactions

Transition metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, significantly expanding the synthetic possibilities for functionalizing the this compound scaffold. eie.gr These reactions typically involve the coupling of an organometallic reagent with an organic halide or triflate in the presence of a metal catalyst, most commonly palladium. nobelprize.orgwikipedia.org

Key cross-coupling reactions applicable to the this compound system include:

Suzuki-Miyaura Coupling: This reaction pairs an organoboron compound (boronic acid or ester) with an aryl or vinyl halide. nobelprize.orgmdpi.com It is widely used due to its mild reaction conditions and the commercial availability of a large variety of boronic acids. mdpi.com The catalytic cycle involves oxidative addition, transmetalation, and reductive elimination steps. mdpi.com

Heck Coupling: This reaction forms a substituted alkene by reacting an unsaturated halide with an alkene in the presence of a base and a palladium catalyst. eie.gr

Negishi Coupling: This involves the reaction of an organozinc compound with an organic halide, catalyzed by a nickel or palladium complex. nobelprize.org

Buchwald-Hartwig Amination: This palladium-catalyzed reaction is a crucial method for forming carbon-nitrogen bonds, allowing for the synthesis of aryl amines from aryl halides or triflates. researchgate.net It has been utilized in the synthesis of this compound-4-amine. smolecule.com

These reactions offer a high degree of functional group tolerance and have become indispensable in the synthesis of complex molecules. nobelprize.org

Modifications and Derivatization at the Pyran Ring

The pyran ring of the this compound scaffold also presents opportunities for chemical modification, enabling the introduction of various functionalities that can significantly alter the molecule's properties.

Introduction of Carbonyl Functionalities (e.g., Chromanones)

The introduction of a carbonyl group (C=O) into the pyran ring leads to the formation of chromanones, a class of compounds with a broad spectrum of biological activities. smolecule.comwikipedia.org A carbonyl group consists of a carbon atom double-bonded to an oxygen atom. libretexts.org

Several synthetic strategies can be employed to synthesize chromanones from chroman precursors:

The synthesis of 7-hydroxy-5-methylchromanone (B8639699) has been achieved by reacting 1,5-dihydroxy-3-methylbenzene with dimethylacrylic acid in the presence of methanesulfonic acid. prepchem.com

Photocatalytic cascade cyclization of 1,7-enynes with acyl chlorides has been shown to produce fused pyran derivatives, including the formation of 3-methylchroman-4-one from O-allylsalicylyl chloride. researchgate.net

The Pechmann condensation is another method used for synthesizing chromanone derivatives. vulcanchem.com

The carbonyl group itself is a reactive center, prone to nucleophilic attack, which allows for further derivatization. libretexts.orglibretexts.org

Amination and Hydroxylation Reactions

The introduction of amine (NH₂) and hydroxyl (OH) groups onto the pyran ring can significantly impact the molecule's polarity, hydrogen bonding capacity, and biological activity.

Amination: The synthesis of this compound-4-amine can be accomplished through several routes, including the reduction of corresponding nitro compounds or through reductive amination. smolecule.comvulcanchem.com The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, is also a viable method for introducing an amine group. smolecule.com

Hydroxylation: Hydroxylation can be achieved through various methods. For instance, the synthesis of 3-hydroxychromanones can be accomplished via the epoxidation of 1-(2-hydroxyphenyl)-2-alken-1-ones followed by ring closure. sci-hub.box Studies have also suggested that the metabolism of certain chromene derivatives can lead to 3-hydroxylated products. nih.gov The presence of hydroxyl groups can enhance the antioxidant properties of the resulting compounds. researchgate.net

Alkylation and Acylation of Reactive Centers

Alkylation and acylation reactions at reactive sites on the pyran ring or on existing functional groups provide further avenues for diversification of the this compound scaffold.

Alkylation: This involves the introduction of an alkyl group. For example, Friedel-Crafts alkylation can be used to introduce alkyl groups onto the chroman structure. smolecule.com Palladium-catalyzed C(sp³)–H alkylation has also been demonstrated for the modification of related heterocyclic systems. rsc.org The selective alkylation of hydroxyl groups on the chroman scaffold is a common strategy in the synthesis of more complex derivatives. acs.org

Acylation: This reaction introduces an acyl group (R-C=O). The amine group of this compound-4-amine can readily undergo acylation with acyl chlorides to form the corresponding amides. smolecule.com Similarly, hydroxyl groups can be acylated to form esters.

These derivatization strategies highlight the chemical versatility of the this compound scaffold, making it a valuable building block in synthetic organic chemistry.

Synthesis of Fused Heterocyclic Systems Incorporating this compound

Chroman-Fused Systems (e.g., Flavanones, Coumarins)

The fusion of additional heterocyclic rings onto the this compound framework gives rise to complex structures like flavanones and coumarins, which are prominent in medicinal chemistry.

Flavanones: The synthesis of flavanones often employs the Claisen-Schmidt condensation. gu.seorientjchem.orgorientjchem.orginnovareacademics.in This method typically involves the reaction of a substituted 2'-hydroxy acetophenone (B1666503) with a substituted benzaldehyde. orientjchem.org For instance, a 7-methyl-substituted 2'-hydroxy acetophenone can react with an aromatic aldehyde to form a chalcone (B49325) intermediate. orientjchem.orgrjptonline.org Subsequent intramolecular cyclization of this chalcone, often facilitated by an acid like sulfuric acid or a base, yields the flavanone (B1672756) structure. rjptonline.orgtandfonline.com The reaction conditions can be modified to produce a variety of flavanone derivatives. An efficient one-pot synthesis of 5-aryl-6-cinnamoyl-7-methyl-flavanones has been achieved by refluxing cinnamoyl chalcones with sodium acetate (B1210297) in aqueous ethanol. tandfonline.com

Coumarins: The Pechmann condensation is a classic and widely used method for synthesizing coumarins from simple substrates. rsc.orgsathyabama.ac.inworldresearchersassociations.comiiste.org This reaction involves the condensation of a phenol (B47542) with a β-ketoester in the presence of an acid catalyst, such as sulfuric acid, to produce the coumarin (B35378) derivative in excellent yields. rsc.orgworldresearchersassociations.comiiste.orgijrpc.com For example, 7-hydroxy-4-methylcoumarin can be synthesized through the Pechmann condensation of resorcinol (B1680541) and ethyl acetoacetate. rsc.orgijrpc.com This reaction can be catalyzed by various acids and has been adapted for green synthesis approaches under solvent-free conditions. rsc.org Other methods for coumarin synthesis include the Perkin, Knoevenagel, and Reformatsky reactions. rsc.orgnih.gov

Chiral Derivatization and Separation of Enantiomers

The presence of a stereocenter in the chroman ring means that this compound derivatives can exist as enantiomers, which may have different biological effects. csfarmacie.cz Separating these enantiomers is therefore a critical step in the development of chiral compounds.

Chiral Derivatization: A common strategy for separating enantiomers is through chiral derivatization. wikipedia.org This involves reacting the racemic mixture with a chiral derivatizing agent (CDA) to form a pair of diastereomers. wikipedia.orgstackexchange.com These diastereomers have different physical properties and can be separated by standard techniques like crystallization or chromatography. stackexchange.comresearchgate.net

A widely used CDA is α-methoxy-α-(trifluoromethyl)phenylacetic acid (MTPA), also known as Mosher's acid, or its more reactive acid chloride form (MTPA-Cl). wikipedia.orgwikipedia.org Mosher's acid reacts with chiral alcohols and amines to form diastereomeric esters or amides, respectively. wikipedia.orgwikipedia.org The resulting diastereomers can then be distinguished using NMR spectroscopy to determine the absolute configuration of the original molecule. wikipedia.orgumn.edu After separation, the chiral auxiliary is removed to yield the pure enantiomers. wikipedia.org

Enantiomer Separation by Chromatography: High-performance liquid chromatography (HPLC) using a chiral stationary phase (CSP) is a powerful method for the direct separation of enantiomers. csfarmacie.czphenomenex.comchiralpedia.com The CSP interacts differently with each enantiomer, leading to their separation based on differential retention times. phenomenex.comchiralpedia.com This "chiral recognition" is often explained by the "three-point interaction model," where one enantiomer forms a more stable transient diastereomeric complex with the CSP than the other. csfarmacie.czchiralpedia.com Various CSPs, including those based on polysaccharides, proteins, and cyclodextrins, are available and can be selected based on the specific properties of the enantiomers to be separated. phenomenex.com While direct chiral HPLC is popular, derivatization can sometimes be used to enhance separation or detection, for example, by introducing a fluorescent tag.

Reactivity Profiles and Mechanistic Pathways of 7 Methylchroman Analogs

Ring-Opening and Ring-Closing Transformations

The chroman ring system, including 7-methylchroman and its derivatives, can undergo both ring-opening and ring-closing reactions, often catalyzed by acids or bases. These transformations are fundamental to the synthesis of various heterocyclic compounds.

Ring-closing reactions are a common strategy for synthesizing the chroman core. For instance, acid-catalyzed cyclization is a key step in the synthesis of many chromone (B188151) derivatives. ijrpc.com Various acids, including polyphosphoric acid (PPA), hydrochloric acid, and p-toluenesulfonic acid (PTS), have been employed to facilitate the ring closure. ijrpc.com The choice of catalyst can be crucial; for example, PTS has been found to be particularly effective in phenolic hydroxyl and aldehyde condensation cyclization. ijrpc.com Microwave heating has also emerged as a modern technique to promote ring cyclization. ijrpc.com

Conversely, ring-opening reactions of the chroman ring can occur under specific conditions. For example, the γ-pyrone ring in chromone-3-carboxylic acid can be opened by reacting with certain carbon nucleophiles, leading to the formation of functionalized benzoxocinones and heteroannulated pyranochromenes. researchgate.net

These transformations are often governed by the principles of electrocyclic reactions, where the stereochemical outcome can be predicted by considering the symmetry of the highest occupied molecular orbital (HOMO) under thermal or photochemical conditions. masterorganicchemistry.com

Oxidation and Reduction Reactions within the Chroman Core

The chroman core is susceptible to both oxidation and reduction reactions, which can lead to a variety of derivatives with altered properties.

Oxidation: Oxidation reactions typically involve the addition of oxygen or an electronegative element, or the removal of hydrogen. byjus.comchemguide.co.uk In the context of chroman analogs, oxidation can lead to the formation of chromones or other oxidized derivatives. For example, the oxidation of 2-methylchromones with aqueous sodium hypochlorite (B82951) can selectively yield 3-chlorochromones. researchgate.net The Baeyer-Villiger oxidation is another relevant transformation, where ketones can be converted to esters or lactones, a reaction that can be catalyzed by various acids and peroxy compounds. beilstein-journals.orgnih.gov

Reduction: Reduction reactions involve the gain of electrons, often manifested as the addition of hydrogen or the removal of oxygen. byjus.comchemguide.co.uk The reduction of chroman derivatives can be achieved using various reducing agents. For instance, the reduction of nitro-substituted chromans via catalytic hydrogenation is a method for synthesizing amine-functionalized chromans like this compound-4-amine. smolecule.com

The interplay between oxidation and reduction is fundamental to redox reactions, where one species is oxidized while another is reduced. byjus.comlibretexts.orgpurdue.edu The tendency of a compound to be oxidized or reduced is related to its oxidation state. libretexts.org

Acid-Base Reactivity and Protonation Behavior

The acid-base properties of this compound analogs are primarily influenced by the presence of functional groups that can donate or accept protons. masterorganicchemistry.comsrsvidyamahapitha.orglibretexts.org

For aminated derivatives such as this compound-4-amine, the amine group imparts basic properties. It can be protonated by acids to form the corresponding ammonium (B1175870) salt. smolecule.com The basicity of the amine is a key factor in its reactivity.

The protonation state of a molecule can significantly alter its reactivity. masterorganicchemistry.com Protonation of an atom, such as the oxygen in a carbonyl group, makes the adjacent carbon more electron-poor and thus more electrophilic. masterorganicchemistry.com This principle is crucial in understanding acid-catalyzed reactions involving chroman derivatives. The pH of the solution plays a critical role in determining the extent of protonation or deprotonation, thereby influencing the reaction pathway. scienceready.com.au

The Brønsted-Lowry theory defines acids as proton donors and bases as proton acceptors. srsvidyamahapitha.org The strength of an acid or base is quantified by its pKa value. For instance, the pKa of an indicator determines the pH range over which it changes color, reflecting a shift in its protonation state. scienceready.com.au

Nucleophilic and Electrophilic Reactions of Functionalized 7-Methylchromans

Functionalized 7-methylchromans can participate in both nucleophilic and electrophilic reactions, depending on the nature of the substituent and the reaction partner.

Nucleophilic Reactions: A nucleophile is a species that donates an electron pair to form a new chemical bond. saskoer.cayoutube.com Functional groups with lone pairs of electrons, such as the amine in this compound-4-amine, can act as nucleophiles. smolecule.com This amine can undergo reactions like N-alkylation with alkyl halides and N-acylation with acyl chlorides. smolecule.com The oxygen atom in a carbonyl group can also exhibit nucleophilic character. youtube.com

Electrophilic Reactions: An electrophile is a species that accepts an electron pair. saskoer.ca The electrophilicity of the chroman ring can be enhanced by the presence of electron-withdrawing groups. The carbon atom of a carbonyl group is a classic example of an electrophilic center. saskoer.ca Nucleophilic attack on this carbon is a common reaction type. saskoer.ca For example, the reaction of salicylaldehyde (B1680747) with triethyl phosphonoacetate to form 3-diethylphosphonocoumarin involves the electrophilic character of the aldehyde carbonyl. nih.gov Nucleophilic aromatic substitution is another important reaction class where a nucleophile attacks an aromatic ring, typically one that is activated by electron-withdrawing groups or contains a good leaving group. youtube.com

The reactivity in these reactions is governed by the electron density at different positions in the molecule. Factors that increase electron density enhance nucleophilicity, while factors that decrease it enhance electrophilicity. saskoer.ca

Rearrangement Processes and Their Mechanistic Details

Rearrangement reactions involve the migration of an atom or group within a molecule, leading to a structural isomer of the original molecule. Several named rearrangement reactions are relevant to the chemistry of chroman analogs.

One notable example is the Baker-Venkataraman rearrangement, which is a key step in the synthesis of chromones. ijrpc.com This process involves the intramolecular rearrangement of an o-acyloxyacetophenone derivative to a 1,3-diketone, which then cyclizes to form the chromone ring.

The Hock rearrangement is another significant process, particularly in the context of organic peroxides. nih.gov This acid-catalyzed rearrangement can be involved in the synthesis of cyclic hydroperoxides from tertiary alcohols, which can be related to chroman structures. beilstein-journals.org The mechanism often involves the formation of a carbocation intermediate, followed by migration of a group.

Other rearrangements, such as the Criegee and Baeyer-Villiger rearrangements, are also important in the broader context of organic synthesis and can be relevant to the transformations of functionalized chroman derivatives. beilstein-journals.orgnih.gov

Investigation of Reaction Kinetics and Thermodynamics

Understanding the kinetics and thermodynamics of reactions involving this compound analogs is essential for controlling reaction outcomes and optimizing synthesis. numberanalytics.com

Thermodynamics deals with the energy changes in a reaction and determines the position of equilibrium. libretexts.org The Gibbs free energy change (ΔG) indicates the spontaneity of a reaction. numberanalytics.com A negative ΔG corresponds to a thermodynamically favorable process. numberanalytics.com

Kinetics focuses on the rate of a reaction, which is determined by the activation energy (Ea). libretexts.org A lower activation energy leads to a faster reaction rate. libretexts.org

In some reactions, a distinction can be made between kinetic and thermodynamic control. wikipedia.org Under kinetic control (typically at lower temperatures), the product that is formed fastest (the kinetic product) predominates. Under thermodynamic control (often at higher temperatures, allowing for equilibrium to be reached), the most stable product (the thermodynamic product) is favored. wikipedia.org An example of this is seen in some Diels-Alder reactions, where the endo product is the kinetic product and the exo product is the thermodynamic product. masterorganicchemistry.com

The study of reaction kinetics can provide insights into the reaction mechanism. For example, determining whether a reaction follows specific or general acid catalysis can be achieved by studying the effect of buffer concentration on the reaction rate at a constant pH. pdx.edu Thermochemical properties such as the heat of formation and entropy are also crucial for a complete understanding of the reaction energetics.

Computational and Theoretical Studies on 7 Methylchroman Systems

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), offer a powerful approach to understanding the fundamental electronic and structural properties of 7-methylchroman derivatives.

Density Functional Theory (DFT) is a widely used computational method to predict the three-dimensional arrangement of atoms (molecular geometry) and the distribution of electrons within a molecule (electronic structure). For chroman derivatives, DFT calculations, often employing hybrid functionals like B3LYP, have been utilized to optimize molecular geometries and analyze electronic properties. researchgate.netiosrjournals.orgscience.gov For instance, the optimized ground state geometry of various substituted chroman and coumarin (B35378) molecules has been determined using the B3LYP/6-311G++(d,p) level of theory. iosrjournals.org These calculations provide crucial information on bond lengths, bond angles, and dihedral angles, which are essential for understanding the molecule's stability and conformational preferences. science.gov

The electronic structure, including the distribution of electron density and electrostatic potential, can also be mapped. iosrjournals.org Molecular Electrostatic Potential (MEP) maps, for example, visualize the electron-rich and electron-deficient regions of a molecule, which is critical for predicting how it will interact with other molecules. iosrjournals.org

Table 1: Representative DFT Functionals and Basis Sets Used in Chroman System Studies

| DFT Functional | Basis Set | Application | Reference |

| B3LYP | 6-311G++(d,p) | Geometry optimization, electronic structure | iosrjournals.org |

| B3LYP | 6-311++G(d,p) | Geometry optimization, NMR, UV-Vis | researchgate.net |

| B3LYP | LanL2DZ | Geometry optimization, vibrational analysis | science.gov |

| PBE0 | LanL2DZ | Excited state energy prediction | plos.org |

| CAM-B3LYP | LanL2DZ | Excited state energy prediction | plos.org |

This table is generated based on data from the text and is not exhaustive.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key components of frontier molecular orbital (FMO) theory. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting ability. The energy gap between the HOMO and LUMO is a critical parameter for determining molecular reactivity, with a smaller gap generally indicating higher reactivity. iosrjournals.orgsapub.org

For various chroman and coumarin derivatives, HOMO-LUMO energy gaps have been calculated using DFT methods. iosrjournals.orgresearchgate.net For example, the HOMO-LUMO energy gaps for certain 4-styrylcoumarin derivatives were calculated to be 3.4 eV and 3.5 eV. iosrjournals.org This analysis helps in predicting the chemical reactivity and the sites within the molecule that are most likely to participate in chemical reactions. sapub.org The distribution of HOMO and LUMO orbitals across the molecular structure reveals the electron-rich (nucleophilic) and electron-poor (electrophilic) centers. iosrjournals.orgdergipark.org.tr

Table 2: Calculated HOMO-LUMO Energy Gaps for Selected Chroman-Related Compounds

| Compound/System | Method | HOMO-LUMO Gap (eV) | Reference |

| 4-(4-nitrostyryl)-7-methyl-chromen-2-one | DFT/B3LYP/6-311G++(d,p) | 3.4 | iosrjournals.org |

| 4-(4-aminostyryl)-7-methyl-chromen-2-one | DFT/B3LYP/6-311G++(d,p) | 3.5 | iosrjournals.org |

| Chroman-BF2 Complex 7 | DFT | 3.16 | researchgate.net |

| Chroman-BF2 Complex 8 | DFT | 3.13 | researchgate.net |

| Chroman-BF2 Complex 9 | DFT | 3.12 | researchgate.net |

| trans-2-Chloro-7-Methylquinoline-3-Carbaldehyde | DFT/B3LYP/6-311++G(d,p) | 3.75 | dergipark.org.tr |

| cis-2-Chloro-7-Methylquinoline-3-Carbaldehyde | DFT/B3LYP/6-311++G(d,p) | 3.84 | dergipark.org.tr |

This table is generated based on data from the text and is not exhaustive.

Density Functional Theory (DFT) for Molecular Geometry and Electronic Structure

Molecular Dynamics Simulations of Chroman Systems

Molecular dynamics (MD) simulations provide a way to study the time-dependent behavior of molecular systems, offering insights into their dynamics, conformational changes, and interactions with their environment. nih.govlammps.org MD simulations have been employed to investigate guest transport in clathrates of Dianin's compound, which features a chroman skeleton. nih.gov These simulations revealed that guest transport likely occurs through molecules moving sequentially into empty cavities, highlighting the importance of vacancies for diffusion. nih.gov The flexibility of the host chroman structure was also found to facilitate this transport. nih.gov Such simulations are valuable for understanding how chroman-based structures can encapsulate and transport other molecules, which has implications for applications like drug delivery and separations.

Prediction of Spectroscopic Properties through Computational Methods

Computational methods, particularly DFT and its time-dependent extension (TD-DFT), are powerful tools for predicting various spectroscopic properties, including NMR, IR, and UV-Vis spectra. numberanalytics.commit.edu These predictions can aid in the structural elucidation of newly synthesized compounds and provide a deeper understanding of their electronic transitions. numberanalytics.comconicet.gov.ar

For chroman and coumarin derivatives, theoretical calculations of NMR chemical shifts, vibrational frequencies (IR), and electronic absorption wavelengths (UV-Vis) have been performed. researchgate.netnih.gov For instance, the theoretical vibrational frequencies of certain coumarin derivatives were found to be in good agreement with experimental data. nih.gov Similarly, TD-DFT has been used to calculate UV-Vis spectra, which provides information about the electronic transitions responsible for the observed absorption bands. researchgate.net These computational approaches are crucial for validating experimental findings and interpreting complex spectra. plos.org

In Silico Screening and Virtual Ligand Design for Chroman Scaffolds

The chroman scaffold is recognized as a "privileged scaffold" in medicinal chemistry due to its presence in numerous biologically active compounds. researchgate.net In silico screening and virtual ligand design are computational techniques used to identify and optimize molecules with the potential to interact with specific biological targets. researchgate.netfrontiersin.org

These methods involve docking the chroman-based molecules into the active site of a target protein to predict their binding affinity and mode of interaction. researchgate.netresearchgate.net For example, molecular docking studies have been performed on chroman-4-one analogues to understand their binding interactions with enzymes like tyrosinase. researchgate.net This information is invaluable for designing new derivatives with enhanced biological activity. Virtual screening of large compound libraries containing the chroman scaffold can accelerate the discovery of new lead compounds for various therapeutic areas, including cancer and Alzheimer's disease. researchgate.netresearchgate.netfrontiersin.org

Theoretical Elucidation of Reaction Mechanisms

Computational chemistry provides a powerful means to investigate the detailed step-by-step pathways of chemical reactions, known as reaction mechanisms. sumitomo-chem.co.jprsc.org By calculating the energies of reactants, intermediates, transition states, and products, researchers can map out the most likely route for a given transformation. sumitomo-chem.co.jpresearchgate.net

For reactions involving coumarin and chroman systems, DFT calculations have been used to elucidate mechanisms. For example, the mechanism of the Michael addition of nitromethane (B149229) to coumarin has been computationally modeled, revealing the energy barriers for different steps in the reaction pathway. researchgate.net Theoretical studies have also been used to investigate the relative stability of possible intermediates in dimerization reactions of coumarin derivatives, helping to determine whether the reaction proceeds through an ionic or a radical pathway. researchgate.net These theoretical insights are crucial for understanding how these molecules are formed and for optimizing reaction conditions to improve yields and selectivity. researchgate.net

Structure-Reactivity and Structure-Activity Relationship (SAR) Predictions

Computational and theoretical chemistry serve as powerful tools in predicting the chemical behavior and biological efficacy of molecules like this compound and its derivatives. Through methods such as Quantitative Structure-Activity Relationship (QSAR) and Density Functional Theory (DFT), researchers can build models that correlate a compound's structural or physicochemical properties with its reactivity and biological activity. nih.govnih.govnih.gov These predictive models are instrumental in the rational design of new molecules with enhanced or specific functionalities. numberanalytics.com

The core principle of Structure-Activity Relationship (SAR) studies is that the biological activity of a compound is directly related to its chemical structure. uc.pt By systematically modifying the structure of a lead compound, such as this compound, and observing the resulting changes in biological effect, a predictive SAR model can be developed. mdpi.com Similarly, Structure-Reactivity Relationship studies investigate how a molecule's structure influences its chemical reactivity, often employing computational methods to understand reaction mechanisms and predict outcomes. numberanalytics.com

For chroman and related heterocyclic systems, computational studies often focus on several key aspects. DFT calculations, for instance, can determine optimized molecular geometries, electronic properties like HOMO-LUMO energy gaps, and the distribution of electrostatic potential. researchgate.net This information provides insights into the molecule's stability, reactivity, and potential interaction sites with biological targets. researchgate.net